molecular formula C12H22N2O B1608061 (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone CAS No. 496057-63-7

(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone

Cat. No. B1608061
CAS RN: 496057-63-7
M. Wt: 210.32 g/mol
InChI Key: MDXOMBYJWBMJGY-UHFFFAOYSA-N
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Description

“(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone” is a chemical compound with the empirical formula C11H21N3O . It has a molecular weight of 211.30 . The compound is a heterocyclic building block .


Molecular Structure Analysis

The SMILES string for this compound is CN1CCN(CC1)C(=O)C2CCNCC2 . This indicates that the compound contains a piperidine ring and a methylpiperidine ring, which are connected by a methanone group .


Physical And Chemical Properties Analysis

The compound is a solid . It has a flash point that is not applicable . The InChI key for this compound is GDHWXQQENDWPIY-UHFFFAOYSA-N .

Scientific Research Applications

Scientific Research Applications of (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone

Antiplasmodial Activity: Compounds structurally similar to (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone have been evaluated for their antiplasmodial activity against malaria-causing parasites, such as Plasmodium falciparum. These studies focus on the inhibition of parasite growth, particularly in strains resistant to common treatments like chloroquine .

Crystallography Studies: The crystal structure analysis of related compounds provides insights into their molecular geometry, which is crucial for understanding how they interact with biological targets. Such studies can inform the design of new drugs with improved efficacy and reduced side effects .

Anti-inflammatory and Analgesic Effects: Similar piperidine derivatives have been investigated for their potential anti-inflammatory and analgesic effects. These studies involve various pain models, including acetic acid-induced abdominal writhing and formalin-induced pain tests, to evaluate the compound’s ability to reduce pain and inflammation .

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause eye irritation . The hazard statements include H319, which means it causes serious eye irritation . Precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 . The compound is classified as Eye Irrit. 2 .

properties

IUPAC Name

(4-methylpiperidin-1-yl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-10-4-8-14(9-5-10)12(15)11-2-6-13-7-3-11/h10-11,13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXOMBYJWBMJGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364072
Record name (4-methylpiperidin-1-yl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone

CAS RN

496057-63-7
Record name (4-methylpiperidin-1-yl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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